molecular formula C14H13Br2NO2 B2576934 2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol CAS No. 477871-71-9

2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol

Cat. No. B2576934
M. Wt: 387.071
InChI Key: IPSCWEDONORGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” is a chemical compound with the molecular formula C14H13Br2NO2 . It is used in the preparation of glycopeptides and targeted bifunctional degraders .


Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” consists of 14 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” include a molecular weight of 387.07 .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs) are widely utilized across various industries to prevent oxidative damage and extend product shelf life. Research has delved into their environmental presence, human exposure, and potential toxicity, revealing their detection in different matrices like indoor dust, outdoor air particulates, sea sediment, and river water. Some SPAs have been associated with liver toxicity, endocrine disruption, and carcinogenic effects. The study by Liu and Mabury (2020) highlights the need for developing novel SPAs with reduced toxicity and environmental persistence to mitigate pollution risks (Liu & Mabury, 2020).

Brominated Phenols in the Environment

Brominated phenols, such as 2,4,6-Tribromophenol, have been studied for their environmental concentrations, toxicology, and fate. These compounds, used in flame retardants and pesticides, are ubiquitous due to their varied sources. Koch and Sures (2018) emphasize the importance of understanding their toxicokinetics, toxicodynamics, and environmental behavior, suggesting that future studies should focus on new flame retardants degrading into brominated phenols (Koch & Sures, 2018).

Lignin Acidolysis and Chemical Analysis

The study of lignin model compounds under acidolysis conditions provides insights into the chemical processes involving compounds like "2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol". Yokoyama (2015) discusses the significance of the γ-hydroxymethyl group in the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, indicating diverse pathways and suggesting further exploration into novel mechanisms (Yokoyama, 2015).

Atmospheric Reactivity of Methoxyphenols

The atmospheric reactivity of methoxyphenols, emitted from biomass burning and used as tracers, is critical in understanding environmental pollution and secondary organic aerosol (SOA) formation. Liu, Chen, and Chen (2022) provide an extensive review of their reactions in different phases and suggest assessing the ecotoxicity of their degradation products to better understand their impact on air quality (Liu, Chen, & Chen, 2022).

Tetrabromobisphenol A Degradation

The transformation and degradation of tetrabromobisphenol A (TBBPA) and its derivatives, including processes such as pyrolysis, photolysis, and biotransformation, are crucial for remediation efforts. Liu et al. (2018) reviewed the metabolic mechanisms and identified over 100 degradation products, suggesting pathways like debromination and β-scission. This comprehensive overview underlines the importance of understanding the environmental behaviors and health risks of such brominated flame retardants (Liu et al., 2018).

properties

IUPAC Name

2,4-dibromo-6-[(2-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSCWEDONORGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol

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